Powder neutron diffraction studies of three low thermal expansion phases in the NZP family: K0.5Nb0.5Ti1.5(PO4)3, Ba0.5Ti2(PO4)3 and Ca0.25Sr0.25Zr2(PO4)3
Journal of Materials Chemistry Pub Date: DOI: 10.1039/A903489G
Abstract
We present the results of variable temperature neutron powder diffraction studies of three low thermal expansion materials belonging to the NZP family; K
0.5
Nb
0.5
Ti
1.5
(PO
4
)
3
, Ba
0.5
Ti
2
(PO
4
)
3
and Ca
0.25
Sr
0.25
Zr
2
(PO
4
)
3
. Each of these structures has half occupancy of the crystallographic site for the large cation (MI = K, Ba or Ca/Sr), but differ in that the vacancies on this site are disordered in the former two (space group <$$>\[ R\overline 3 c \]<$$>) but ordered in the latter (space group <$$>\[ R\overline 3 \]<$$>). The thermal expansion behaviour is quantified from parameters obtained by Rietveld structure refinement, and is described in terms of rotations and distortions of linked MO
6
(M = Nb, Ti, Zr) and PO
4
polyhedra. The driving force for the anisotropic low thermal expansion behaviour is found to be in the thermal expansivity of the MI–O bonds. This behaviour is intricately linked to the order/disorder behaviour of the MI sites, as shown by a comparison of the three title structures, together with those of NaTi
2
(PO
4
)
3
in which the MI sites are completely filled, and Sr
0.5
Ti
2
(PO
4
)
3
, in which the MI sites are half-occupied in an ordered manner.
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Journal Name:Journal of Materials Chemistry
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